5-bromo-N'-[(E)-(2-propoxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide
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Overview
Description
5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE: is a complex organic compound with the molecular formula C26H19BrN4O2 and a molecular weight of 499.371 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 5-bromo-2-benzofuran-2-carbohydrazide and 1-(2-propoxyphenyl)methylidene . The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-1-BENZOFURAN-2-CARBOXYLIC ACID
- 5-BROMO-N’~2~-[(E)-1-(3-METHYLPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE
Uniqueness
5-BROMO-N’~2~-[(E)-1-(2-PROPOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of the propoxyphenyl group and the bromine atom at the benzofuran ring . These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H17BrN2O3 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(2-propoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-2-9-24-16-6-4-3-5-13(16)12-21-22-19(23)18-11-14-10-15(20)7-8-17(14)25-18/h3-8,10-12H,2,9H2,1H3,(H,22,23)/b21-12+ |
InChI Key |
UHTZKGXLIGMFML-CIAFOILYSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC(=O)C2=CC3=C(O2)C=CC(=C3)Br |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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